![molecular formula C20H30Cl2N4O3 B047913 2,6-Diamino-N-[1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopropan-2-yl]hexanamide;hydrochloride CAS No. 118357-26-9](/img/structure/B47913.png)
2,6-Diamino-N-[1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopropan-2-yl]hexanamide;hydrochloride
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Description
2,6-Diamino-N-[1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopropan-2-yl]hexanamide;hydrochloride is a useful research compound. Its molecular formula is C20H30Cl2N4O3 and its molecular weight is 445.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Similar compounds, such as (6-methoxy-2-naphthyl) propanamide derivatives, have been synthesized and evaluated for their potential antibacterial activity . These compounds have been found to inhibit the Enoyl-acyl carrier protein reductase enzyme, which is responsible for catalyzing the final step of bacterial fatty acid biosynthesis .
Mode of Action
Similar compounds have been found to interact with their targets by inhibiting the enoyl-acyl carrier protein reductase enzyme . This inhibition disrupts the final step of bacterial fatty acid biosynthesis, thereby inhibiting bacterial growth .
Biochemical Pathways
DTXSID90585199 likely affects the fatty acid biosynthesis pathway in bacteria, given the action of similar compounds . By inhibiting the Enoyl-acyl carrier protein reductase enzyme, it disrupts the production of fatty acids, which are essential components of the bacterial cell membrane . The downstream effects of this disruption could include impaired cell membrane function and integrity, leading to bacterial cell death .
Result of Action
Based on the action of similar compounds, it can be inferred that the compound may lead to bacterial cell death by disrupting the integrity and function of the bacterial cell membrane .
Biological Activity
2,6-Diamino-N-[1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopropan-2-yl]hexanamide;hydrochloride, also referred to as NPC 15437, is a synthetic compound with significant biological activity, particularly in the context of enzymatic interactions and potential therapeutic applications. This compound has been studied for its role as a substrate for various enzymes, notably aminopeptidase M, and its implications in cancer research and drug resistance mechanisms.
Property | Value |
---|---|
Molecular Formula | C20H29BrN4O3 |
Molecular Weight | 453.4 g/mol |
IUPAC Name | (2S)-2,6-diamino-N-[(2S)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopropan-2-yl]hexanamide;hydrobromide |
InChI | InChI=1S/C20H28N4O3.BrH/c1-13(23... |
InChI Key | XQIUAFOFORNNPE-KYLFUZKPSA-N |
The primary mechanism of action for NPC 15437 involves its interaction with specific enzymes. It acts as a fluorogenic substrate for aminopeptidase M, leading to the release of a fluorescent product upon enzymatic cleavage. This property allows researchers to measure enzyme activity quantitatively, which is crucial for studying various biological processes.
Biological Activity
Enzymatic Studies:
NPC 15437 has been extensively utilized in enzymatic assays to explore enzyme kinetics and mechanisms. Its ability to release a fluorescent product upon cleavage makes it a valuable tool in biochemical research.
Cancer Research:
Research has indicated that NPC 15437 can modulate drug accumulation in cancer cells. For instance, in studies involving P-glycoprotein (Pgp)-expressing cancer cell lines, treatment with NPC 15437 significantly increased the nuclear accumulation of chemotherapeutic agents like daunorubicin. This effect was associated with a notable decrease in the cytotoxicity of other drugs such as etoposide and vincristine, suggesting its potential as a Pgp modulator in overcoming drug resistance .
Protein Kinase C Inhibition:
NPC 15437 has been identified as a protein kinase C inhibitor. Studies demonstrated that it could enhance the effectiveness of anthracyclines and other chemotherapeutics by inhibiting Pgp activity, thus preventing drug efflux from cancer cells .
Case Studies
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Inhibition of Drug Resistance:
A study published in PubMed explored the effects of NPC 15437 on MCF-7/Adria human breast cancer cells. The results showed that treatment with NPC 15437 resulted in a 6 to 10-fold increase in daunorubicin accumulation within the nucleus and significantly reduced the lethal dose required for etoposide by 4-fold . -
Fluorogenic Substrate Applications:
Research highlighted NPC 15437's role as a substrate in enzymatic assays to elucidate enzyme function and inhibition mechanisms. The fluorescence emitted upon cleavage provides a quantitative measure that can be used to assess enzyme activity under varying conditions .
Properties
CAS No. |
118357-26-9 |
---|---|
Molecular Formula |
C20H30Cl2N4O3 |
Molecular Weight |
445.4 g/mol |
IUPAC Name |
(2S)-2,6-diamino-N-[(2S)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopropan-2-yl]hexanamide;dihydrochloride |
InChI |
InChI=1S/C20H28N4O3.2ClH/c1-13(23-20(26)17(22)9-5-6-10-21)19(25)24-15-11-14-7-3-4-8-16(14)18(12-15)27-2;;/h3-4,7-8,11-13,17H,5-6,9-10,21-22H2,1-2H3,(H,23,26)(H,24,25);2*1H/t13-,17-;;/m0../s1 |
InChI Key |
GJOOJLYXFGXARX-ZMQOMOPGSA-N |
SMILES |
CC(C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)C(CCCCN)N.Cl |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)[C@H](CCCCN)N.Cl.Cl |
Canonical SMILES |
CC(C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)C(CCCCN)N.Cl.Cl |
Pictograms |
Health Hazard |
Origin of Product |
United States |
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